1-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]pyrrolidine-2,5-dione
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Overview
Description
1-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione is a complex organic compound that features a pyrazole ring and a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzylamine with pyrazole-4-carboxylic acid, followed by cyclization to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the pyrazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyrazole or pyrrole rings .
Scientific Research Applications
1-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methylbenzyl)-1H-pyrazole-4-carboxylic acid
- 1-(3-Methylbenzyl)-1H-pyrazole-4-carboxamide
- 1-(3-Methylbenzyl)-1H-pyrazole-4-methanol
Uniqueness
1-[1-(3-Methylbenzyl)-1H-pyrazol-4-yl]dihydro-1H-pyrrole-2,5-dione is unique due to the presence of both pyrazole and pyrrole-2,5-dione moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H15N3O2 |
---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
1-[1-[(3-methylphenyl)methyl]pyrazol-4-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H15N3O2/c1-11-3-2-4-12(7-11)9-17-10-13(8-16-17)18-14(19)5-6-15(18)20/h2-4,7-8,10H,5-6,9H2,1H3 |
InChI Key |
UGDSFBQWXCVYHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C=N2)N3C(=O)CCC3=O |
Origin of Product |
United States |
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